(-)-β-Pinene serves as a valuable standard for analyzing terpenoid compounds, prevalent in plant essential oils, using Gas Chromatography (GC) analysis. Its well-defined properties allow researchers to identify and quantify other terpenes present in the sample. [Source: National Institute of Standards and Technology ()]
The unique structure of (-)-β-Pinene makes it a useful building block for synthesizing various natural products. Scientists have employed it to synthesize compounds like grandisol (an insect pheromone), robustadial (a phytoalexin), and (+)-nopinone (another monoterpene). Source: Sigma-Aldrich product page on (-)-β-Pinene:
Emerging research suggests that (-)-β-Pinene, along with its counterpart α-pinene, might possess therapeutic properties. Studies are investigating their potential benefits in areas like:
(-)-beta-Pinene is a colorless liquid with a characteristic woody, green, and pine-like odor []. It's a significant component of turpentine and many essential oils []. Due to its pleasant aroma, (-)-beta-pinene finds application in the fragrance industry [].
(-)-beta-Pinene has the chemical formula C₁₀H₁₆. Its structure is a bicyclic molecule with a skeleton of two six-membered rings fused together and a methyl group attached to each bridgehead carbon []. A key feature is the presence of a double bond between carbons 2 and 10, which contributes to its reactivity []. The chirality of the molecule arises from the asymmetric carbon atom at position 1 (denoted by (S) in this case) [].
Several chemical reactions involving (-)-beta-pinene are of interest in scientific research. Here are a few examples:
(Eqn. 1) Example of Diels-Alder Reaction with Maleic Anhydride
(-)-β-Pinene + Maleic Anhydride → Bicyclo[2.2.1]heptane Derivative
Flammable;Irritant;Health Hazard;Environmental Hazard